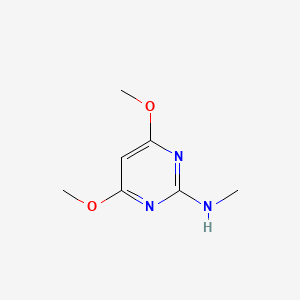

4,6-dimethoxy-N-methylpyrimidin-2-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4,6-dimethoxy-N-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-8-7-9-5(11-2)4-6(10-7)12-3/h4H,1-3H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTYQAAQDFQSGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CC(=N1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis of 4,6-Dimethoxy-N-methylpyrimidin-2-amine

The most direct route to synthesizing 4,6-dimethoxy-N-methylpyrimidin-2-amine involves the displacement of a suitable leaving group from the 2-position of the 4,6-dimethoxypyrimidine (B185312) ring by methylamine (B109427). The methylsulfonyl group (-SO₂CH₃) has been established as an effective leaving group for this transformation.

The reaction of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (B154808) with methylamine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov In this pathway, the lone pair of electrons on the nitrogen atom of methylamine attacks the electron-deficient C-2 carbon of the pyrimidine (B1678525) ring. This carbon is rendered highly electrophilic by the strong electron-withdrawing nature of the adjacent methylsulfonyl group and the ring nitrogen atoms. nih.gov This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The reaction is completed by the departure of the methylsulfinate anion, a stable leaving group, which leads to the regeneration of the aromatic pyrimidine ring and the formation of the final product, 4,6-dimethoxy-N-methylpyrimidin-2-amine.

The efficiency of the nucleophilic substitution is influenced by several key parameters. The choice of solvent, reaction temperature, and the concentration of reactants are critical for optimizing the yield and purity of the product.

Solvent: Polar aprotic solvents are typically preferred for SNAr reactions as they can solvate the charged intermediate without interfering with the nucleophile.

Temperature: While 2-sulfonylpyrimidines are reactive, the presence of two electron-donating methoxy (B1213986) groups at the 4- and 6-positions can decrease the electrophilicity of the C-2 carbon, potentially slowing the reaction rate. nih.gov Therefore, moderate heating may be necessary to achieve a reasonable reaction time and complete conversion.

Reactants: Using an excess of methylamine can help drive the reaction to completion. Methylamine can be used in its aqueous or gaseous form, or as a solution in a suitable organic solvent like ethanol (B145695) or tetrahydrofuran.

Optimization of these parameters is crucial for minimizing side reactions and maximizing the yield of the desired N-methylated pyrimidine.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, and its application to the synthesis of 4,6-dimethoxy-N-methylpyrimidin-2-amine has been noted. chemicalbook.com Microwave irradiation can significantly reduce reaction times for nucleophilic substitution reactions, often from hours to mere minutes. organic-chemistry.orgnih.gov This rapid heating is believed to promote the formation of the transition state and increase the rate of reaction.

The benefits of a microwave-assisted approach include:

Reduced Reaction Time: Dramatically shorter synthesis times compared to conventional heating methods. nih.gov

Improved Yields: In many cases, microwave heating can lead to higher isolated yields and cleaner reaction profiles.

Enhanced Efficiency: The rapid nature of the synthesis is ideal for high-throughput and library-based synthesis approaches. nih.gov

This method represents an efficient and modern alternative for the nucleophilic substitution of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine with methylamine.

Nucleophilic Substitution of Sulfonylpyrimidines with Methylamine

Synthesis of Key Pyrimidine Precursors for 4,6-Dimethoxy-N-methylpyrimidin-2-amine

The successful synthesis of the target compound is critically dependent on the efficient preparation of its immediate precursor, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.

This key intermediate is synthesized through the oxidation of its corresponding thioether, 2-methylthio-4,6-dimethoxypyrimidine. chemicalbook.comasianpubs.org This thioether can be prepared from commercially available starting materials such as 2-chloro-4,6-dimethoxypyrimidine. asianpubs.orgresearchgate.net An industrial-scale, one-pot process has also been developed starting from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine, which proceeds without the isolation of intermediates to enhance cost-effectiveness. google.com

The conversion of the methylthio (-SCH₃) group to the methylsulfonyl (-SO₂CH₃) group is a crucial step that activates the C-2 position for subsequent nucleophilic attack. This transformation is achieved using various oxidizing agents. Research has identified several effective methods, each with distinct conditions and outcomes.

A prevalent method involves the use of hydrogen peroxide (H₂O₂) in acetic acid, catalyzed by sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O). This process is highly efficient, affording the desired product in excellent yields. asianpubs.org Another documented method utilizes a combination of periodic acid (H₅IO₆) and a catalytic amount of chromium trioxide (CrO₃) in a mixed solvent system. nih.gov

| Oxidizing System | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| H₂O₂ / Na₂WO₄·2H₂O | Acetic Acid | 55 °C | 4 h | 95% | asianpubs.org |

| H₂O₂ / Sodium Tungstate | Acetic Acid | 40 °C | 7-13 h | 83% | chemicalbook.com |

| H₅IO₆ / CrO₃ (catalytic) | Acetonitrile / Ethyl Acetate | Room Temp. | 30 min | 87% | nih.gov |

These reliable oxidation methodologies ensure a high-yielding supply of the 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine precursor, facilitating the final synthesis of 4,6-dimethoxy-N-methylpyrimidin-2-amine.

Preparation of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

One-Pot Industrial Scale Synthesis Techniques

While a direct one-pot synthesis for 4,6-dimethoxy-N-methylpyrimidin-2-amine is not extensively documented, industrial production typically focuses on the efficient, high-yield synthesis of the precursor 2-amino-4,6-dimethoxypyrimidine (B117758) (ADMP), which is then methylated.

One prominent industrial route starts from malononitrile. google.com This process involves three main stages:

Imidization: Malononitrile reacts with methanol (B129727) in the presence of a catalyst and dry hydrogen chloride gas to form dimethyl malonoimidate dihydrochloride (B599025).

Cyanamide (B42294) Substitution: The intermediate from the first step reacts with cyanamide in a buffered aqueous solution to yield 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP).

Cyclization: The AMCP intermediate undergoes a thermally induced or catalyzed aromatic cyclization to form the final ADMP product. This final cyclization is often the rate-limiting step and has been a focus of optimization. researchgate.net

Another scalable approach begins with guanidine (B92328) nitrate (B79036) and diethyl malonate. google.com These starting materials undergo a condensation reaction in the presence of a base like sodium methoxide (B1231860) to form 2-amino-4,6-dihydroxypyrimidine. This intermediate is then subjected to O-methylation using a green methylating agent such as dimethyl carbonate (DMC) to yield ADMP. google.comresearchgate.net The subsequent N-methylation to produce the final target compound, 4,6-dimethoxy-N-methylpyrimidin-2-amine, would be the final step.

Academic Two-Step Synthetic Procedures

In an academic or laboratory setting, the synthesis of substituted 2-aminopyrimidines often follows the classical Principal Synthesis. This involves the condensation of a compound containing an N-C-N fragment (a guanidine) with a C-C-C fragment (a β-dicarbonyl compound or its equivalent). nih.gov

A common two-step procedure to access the core structure would be:

Ring Formation: Condensation of guanidine hydrochloride with a suitable malonic acid derivative, such as diethyl malonate, in the presence of a strong base (e.g., sodium methoxide) yields 2-amino-4,6-dihydroxypyrimidine.

O-Methylation: The resulting dihydroxy pyrimidine is then treated with a methylating agent to form 2-amino-4,6-dimethoxypyrimidine.

Control of Reaction Kinetics and Thermodynamics in Precursor Synthesis

Optimizing the synthesis of pyrimidine precursors is crucial for achieving high yields and purity, particularly in industrial applications. This involves careful control over catalysts, solvent systems, temperature, and pH.

Catalyst Selection and Mechanistic Role (e.g., Sodium Tungstate)

Catalysts play a vital role in various stages of pyrimidine synthesis, from ring formation to functional group modification.

Lewis Acids: In the industrial synthesis of ADMP from malononitrile, the final cyclization of the AMCP intermediate can be slow. Research has shown that Lewis acidic ionic liquids, such as Et3NHCl-2ZnCl2, can significantly promote this intramolecular nucleophilic cyclization. researchgate.net The Lewis acidic catalyst activates the nitrile group, facilitating the ring-closing reaction and allowing for lower reaction temperatures (e.g., 50 °C) and shorter reaction times (e.g., 3 hours) while achieving yields up to 94.8%. researchgate.net

Phase Transfer Catalysts (PTC): In methylation reactions using reagents like dimethyl carbonate (DMC), which has low reactivity, a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) is often required. researchgate.netgoogle.com The PTC facilitates the transfer of the anionic pyrimidine substrate from the solid or aqueous phase to the organic phase where the methylating agent resides, thereby accelerating the reaction.

Sodium Tungstate: Sodium tungstate (Na₂WO₄) is typically employed as a catalyst for oxidation reactions, often in conjunction with an oxidizing agent like hydrogen peroxide. questjournals.orgresearchgate.net In the context of pyrimidine chemistry, it is not used for the primary ring synthesis but rather for ancillary reactions. For example, it catalyzes the N-oxidation of aminopyrimidines to form pyrimidine N-oxides or the oxidation of thioether-substituted pyrimidines to their corresponding sulfones. questjournals.org These oxidized derivatives are valuable intermediates for other classes of compounds. The mechanism involves the formation of a peroxotungstate species, which is a powerful oxidizing agent.

| Catalyst Type | Example | Role in Synthesis | Reaction Step |

| Lewis Acid | Et3NHCl-2ZnCl2 | Activates nitrile for nucleophilic attack | Intramolecular cyclization |

| Phase Transfer | Tetrabutylammonium Bromide | Facilitates transfer between phases | O- or N-methylation |

| Oxidation Catalyst | Sodium Tungstate | Forms active peroxotungstate species | Oxidation of thioethers or N-oxidation |

Temperature and pH Regulation for Process Optimization

Precise control of temperature and pH is essential for maximizing yield and purity in the industrial synthesis of 2-amino-4,6-dimethoxypyrimidine precursors. google.com Different steps in the synthesis often have different optimal conditions. For enzymes involved in pyrimidine biosynthesis, optimal function is often found at a slightly alkaline pH. mdpi.com

In the multi-step synthesis from malononitrile, specific conditions are maintained at each stage: google.com

Imidization: This step is typically carried out at temperatures between 25–35 °C.

Cyanamide Substitution: This reaction is performed in a buffered system to maintain a pH between 5 and 10, with an optimal range of 8–9. The temperature is kept between -20 to 60 °C, with a preferred range of 40–50 °C.

Cyclization: The final ring-closing step requires heating to between 65–150 °C, with an optimal range of 130–140 °C to drive the reaction to completion.

Similarly, in methylation steps, temperature is a key variable. For instance, the methylation of 4-amino-2,6(1H,3H)-pyrimidinedione is conducted at a temperature between 60 and 80 °C to ensure a reasonable reaction rate without significant decomposition. google.com

| Synthesis Step | Parameter | Optimal Range | Purpose |

| Cyanamide Substitution | pH | 8–9 | Control reaction selectivity and prevent side reactions. google.com |

| Cyanamide Substitution | Temperature | 40–50 °C | Ensure efficient reaction rate while maintaining stability of intermediates. google.com |

| Aromatic Cyclization | Temperature | 130–140 °C | Provide sufficient energy to overcome the activation barrier for ring closure. google.com |

| Methylation | Temperature | 60–80 °C | Achieve a practical reaction rate without product degradation. google.com |

Related Synthetic Approaches to Pyrimidine Amine Scaffolds

The 2-aminopyrimidine (B69317) scaffold is a fundamental structure in medicinal and agricultural chemistry, and numerous methods exist for its synthesis. nih.govresearchgate.net These methods can be broadly categorized into two main strategies: building the pyrimidine ring from acyclic precursors or functionalizing a pre-existing pyrimidine ring.

Condensation Reactions (Principal Synthesis): This is the most common and versatile approach. It involves the cyclocondensation of a three-carbon dielectrophilic component with a dinucleophile containing an N-C-N moiety. nih.gov

Guanidine with β-Dicarbonyl Compounds: The reaction of guanidine with β-diketones, β-ketoesters, or malonic esters is a classical method for preparing 2-aminopyrimidines. nih.gov The reaction is typically performed in a polar solvent with heating in the presence of a base.

Multicomponent Reactions: Modern variations involve one-pot, multicomponent reactions that combine several simple starting materials to build the pyrimidine core in a single step, often with high efficiency and atom economy. nih.govorganic-chemistry.org For example, a three-component reaction of an α-cyanoketone, an aldehyde, and guanidine can directly yield highly substituted 2-aminopyrimidine-5-carbonitriles. nih.gov

Functionalization of a Pyrimidine Ring: This strategy involves starting with a pre-formed pyrimidine ring and introducing the desired amino group.

Nucleophilic Aromatic Substitution (SNAr): This is a powerful method where a leaving group, typically a halogen (e.g., chlorine), on the pyrimidine ring is displaced by an amine nucleophile. nih.govmdpi.com Starting with readily available materials like 2,4,6-trichloropyrimidine (B138864) allows for the sequential and regioselective introduction of different amino groups.

Catalytic Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide another route for forming C-N bonds by coupling an amine with a halogenated pyrimidine.

These diverse synthetic strategies provide chemists with a robust toolkit for accessing a wide array of pyrimidine amine scaffolds for various applications.

Cyclization Reactions from 1,3-Dimethoxypropyldiimine Dihydrochloride

A notable synthetic route utilizes 1,3-dimethoxypropyldiimine dihydrochloride as the primary starting material. This method involves a cyclization reaction facilitated by an alkali and a cyanamide source in a suitable reaction solvent. google.com The process begins with the reaction of 1,3-dimethoxypropyldiimine dihydrochloride, which upon heating, undergoes cyclization and degassing to yield the target pyrimidine compound. google.com

The selection of solvent and base is critical for reaction efficiency. A range of organic solvents can be employed, including toluene (B28343), xylene, chlorobenzene (B131634), cyclohexane, and tetrahydrofuran. google.com In a specific embodiment of this method, dichloromethane (B109758) was used as the solvent with sodium hydroxide (B78521) serving as the base, and the ring-closing step was performed in xylene. google.com This particular pathway has demonstrated high efficiency, achieving a product yield of 90.32% with a purity of 99.85% as determined by HPLC analysis. google.com

| Starting Material | Key Reagents | Solvent System | Yield | Purity |

| 1,3-Dimethoxypropyldiimine Dihydrochloride | Sodium Hydroxide, Cyanamide Source | Dichloromethane, Xylene | 90.32% | 99.85% |

Malononitrile-Based Synthetic Routes via Imidization and Cyanamide Substitution

An alternative and widely documented pathway to 2-amino-4,6-dimethoxypyrimidine begins with the readily available starting material, malononitrile. google.com This synthetic strategy is a multi-step process involving imidization, cyanamide substitution, and a final cyclization step to form the aromatic pyrimidine ring. google.com

The process can be summarized in three main stages:

Imidization: Malononitrile is first reacted with methanol in the presence of a catalyst and dry hydrogen chloride gas. This step converts the nitrile groups into imidate esters, yielding a dimethoxy propyl di-amidine intermediate. google.com The reaction is typically conducted at temperatures ranging from -15 to 45 °C. google.com

Cyanamide Substitution: The intermediate from the first step then undergoes a substitution reaction with cyanamide. This reaction forms 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP), also referred to as cyano group malonyl-imines dimethyl ester. google.comresearchgate.net Optimal conditions for this stage are a pH between 8 and 9 and a temperature of 40 to 50 °C. google.com

Aromatization and Cyclization: The final step involves the intramolecular cyclization of the AMCP intermediate to form the stable 2-amino-4,6-dimethoxypyrimidine ring. google.com This is achieved by heating the intermediate in a solvent, often in the presence of a catalyst. google.com Research has shown that Lewis acidic ionic liquids, such as Et3NHCl-2ZnCl2, can effectively catalyze this cyclization, affording yields as high as 94.8% at a relatively low temperature of 50 °C. researchgate.net Other reported conditions involve heating in solvents like chlorobenzene or toluene with catalysts such as boric acid or formic acid, with temperatures ranging from 65 to 150 °C. google.com

| Step | Reaction Type | Key Reagents/Intermediates | Typical Conditions | Reported Yield (Single Step) |

| 1 | Imidization | Malononitrile, Methanol, HCl | -15 to 45 °C | - |

| 2 | Cyanamide Substitution | Dimethoxy propyl di-amidine, Cyanamide | pH 8-9, 40-50 °C | - |

| 3 | Cyclization | 3-amino-3-methoxy-N-cyano-2-propaneamidine | 50-150 °C, Catalyst (e.g., Boric Acid, Ionic Liquid) | 81-95% |

Advanced Spectroscopic and Crystallographic Characterization

Spectroscopic Analysis of 4,6-dimethoxy-N-methylpyrimidin-2-amine and Analogs

Spectroscopic analysis is fundamental to the characterization of 4,6-dimethoxy-N-methylpyrimidin-2-amine. By employing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry, a detailed portrait of the compound's chemical identity can be assembled.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both the carbon framework and the hydrogen environments can be mapped out. For 4,6-dimethoxy-N-methylpyrimidin-2-amine, ¹H and ¹³C NMR provide critical data for structural confirmation.

The ¹H NMR spectrum of 4,6-dimethoxy-N-methylpyrimidin-2-amine is expected to show distinct signals corresponding to the different types of protons in its structure. Based on data from the closely related analog, 2-amino-4,6-dimethoxypyrimidine (B117758), and general principles of NMR spectroscopy, the following assignments can be predicted. nih.govchemicalbook.com

The methoxy (B1213986) groups (-OCH₃) at positions 4 and 6 of the pyrimidine (B1678525) ring are chemically equivalent. Therefore, they are expected to produce a single, sharp signal. The proton attached to the carbon at position 5 of the pyrimidine ring (H-5) will appear as a singlet, as it has no adjacent protons to couple with. The N-methyl group (-NHCH₃) protons will also give rise to a singlet. The proton on the secondary amine (NH) may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Spin-spin coupling is not expected between the distinct proton groups in this molecule as they are separated by more than three bonds.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 4,6-dimethoxy-N-methylpyrimidin-2-amine

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrimidine C5-H | ~5.4 | Singlet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| N-Methyl (-NHCH₃) | ~2.9 - 3.1 | Singlet |

Note: Data is estimated based on analogs and standard chemical shift tables.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 4,6-dimethoxy-N-methylpyrimidin-2-amine, distinct signals are expected for each unique carbon atom. Data from the analog 2-amino-4,6-dimethoxypyrimidine suggests the chemical shifts for the pyrimidine ring and methoxy carbons. nih.gov

The carbons at positions 4 and 6 (C4/C6), being equivalent and bonded to electronegative oxygen and nitrogen atoms, are expected to resonate at a significantly downfield position. The carbon at position 2 (C2), attached to three nitrogen atoms, will also be found downfield. The carbon at position 5 (C5) is anticipated to be the most upfield of the ring carbons. The carbons of the two equivalent methoxy groups will produce a single signal in the typical range for methoxy carbons, while the N-methyl carbon will appear at the most upfield position.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 4,6-dimethoxy-N-methylpyrimidin-2-amine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~163 |

| C4 / C6 | ~171 |

| C5 | ~80 |

| Methoxy (-OCH₃) | ~53 |

Note: Data is estimated based on analogs and standard chemical shift tables.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4,6-dimethoxy-N-methylpyrimidin-2-amine would display characteristic absorption bands. An analysis of the spectrum of the analog 2-amino-4,6-dimethoxypyrimidine provides a strong basis for these assignments. nih.gov

Key vibrational modes include the N-H stretch of the secondary amine, C-H stretches from the aromatic ring and the aliphatic methyl and methoxy groups, C=N and C=C stretching vibrations within the pyrimidine ring, and C-O stretching of the methoxy groups.

Table 3: Predicted IR Absorption Bands for 4,6-dimethoxy-N-methylpyrimidin-2-amine

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3250 - 3350 | Secondary amine |

| C-H Stretch (Aromatic) | 3000 - 3100 | Pyrimidine ring C-H |

| C-H Stretch (Aliphatic) | 2850 - 3000 | -OCH₃ and -NCH₃ groups |

| C=N and C=C Stretch | 1550 - 1650 | Pyrimidine ring vibrations |

| N-H Bend | 1500 - 1600 | Secondary amine |

Note: Frequencies are based on the analysis of analogous compounds.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring in 4,6-dimethoxy-N-methylpyrimidin-2-amine is an aromatic heterocycle, which gives rise to characteristic π → π* and n → π* transitions. Studies on substituted pyrimidines show absorption maxima typically in the range of 200-300 nm. nist.gov The presence of auxochromes like the amino and methoxy groups can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift). The spectrum is expected to show strong absorption bands corresponding to these electronic transitions within the pyrimidine chromophore. For instance, a related compound, 2-amino-4-methylpyrimidine, exhibits absorption maxima around 230 nm and 290 nm. nist.gov

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For 4,6-dimethoxy-N-methylpyrimidin-2-amine (C₇H₁₁N₃O₂), the nominal molecular weight is 169 amu.

According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this molecule. The fragmentation of N-alkyl amines is often dominated by α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. miamioh.edu In the case of 4,6-dimethoxy-N-methylpyrimidin-2-amine, this would involve the loss of a hydrogen radical from the N-methyl group to form a stable resonance-stabilized cation. Fragmentation of the pyrimidine ring itself can also occur.

Table 4: Predicted Key Mass Spectrometry Fragments for 4,6-dimethoxy-N-methylpyrimidin-2-amine

| m/z | Possible Fragment Identity | Description |

|---|---|---|

| 169 | [M]⁺ | Molecular Ion |

| 168 | [M-H]⁺ | Loss of a hydrogen radical (α-cleavage) |

| 154 | [M-CH₃]⁺ | Loss of a methyl radical |

| 140 | [M-C₂H₅]⁺ or [M-NCH₃]⁺ | Further fragmentation |

Note: Fragmentation patterns are predicted based on general principles of mass spectrometry.

Table of Compounds Mentioned

| Compound Name |

|---|

| 4,6-dimethoxy-N-methylpyrimidin-2-amine |

| 2-amino-4,6-dimethoxypyrimidine |

Based on a comprehensive search of available scientific literature and crystallographic databases, there is no published single crystal X-ray diffraction (SXRD) or powder X-ray diffraction (PXRD) data for the specific compound 4,6-dimethoxy-N-methylpyrimidin-2-amine .

The structural analysis, including the determination of the crystal system, space group, unit cell parameters, molecular geometry, intermolecular interactions, and supramolecular assembly, relies entirely on experimental data obtained from these techniques. Without access to a Crystallographic Information File (CIF) or related peer-reviewed publications for this exact molecule, it is not possible to provide the detailed, scientifically accurate information required to populate the requested article sections.

Numerous studies and crystallographic reports are available for the closely related compound, 2-amino-4,6-dimethoxypyrimidine. However, the presence of the N-methyl group in the target compound, 4,6-dimethoxy-N-methylpyrimidin-2-amine, would significantly alter its molecular structure, hydrogen bonding capabilities, and crystal packing. Therefore, using data from the unmethylated analogue would be scientifically inaccurate and would not pertain to the specified subject.

Consequently, the requested article focusing solely on the advanced spectroscopic and crystallographic characterization of 4,6-dimethoxy-N-methylpyrimidin-2-amine cannot be generated at this time due to the absence of the necessary primary research data in the public domain.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Computations for Molecular Structure and Energetics

Quantum chemical computations are fundamental to modern chemical research, enabling the detailed exploration of molecular systems. For 4,6-dimethoxy-N-methylpyrimidin-2-amine, these calculations can elucidate its three-dimensional geometry, conformational landscape, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. irjweb.com It is particularly effective for optimizing molecular geometries and determining the ground-state energy of a compound.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules such as pyrimidine (B1678525) derivatives, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed as they provide a good balance between computational cost and accuracy. irjweb.comnih.gov The basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also a critical choice. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used for geometry optimization and frequency calculations of such compounds. irjweb.comnih.gov The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electronic distribution, especially in molecules with heteroatoms and potential for hydrogen bonding.

Table 1: Representative Exchange-Correlation Functionals and Basis Sets for DFT Calculations on Pyrimidine Derivatives

| Functional | Basis Set | Description |

| B3LYP | 6-31G(d,p) | A popular hybrid functional combined with a double-zeta basis set including polarization functions. Good for initial geometry optimizations. |

| B3LYP | 6-311++G(d,p) | A triple-zeta basis set with diffuse and polarization functions, offering higher accuracy for electronic properties and energies. nih.gov |

| M06-2X | def2-TZVP | A meta-hybrid functional often used for systems with non-covalent interactions, paired with a triple-zeta valence polarized basis set. |

| ωB97X-D | cc-pVTZ | A long-range corrected functional with empirical dispersion correction, suitable for studying intermolecular interactions, used with a correlation-consistent triple-zeta basis set. |

This table is illustrative and provides examples of commonly used methods.

The presence of rotatable bonds in 4,6-dimethoxy-N-methylpyrimidin-2-amine, specifically the C-O bonds of the methoxy (B1213986) groups and the C-N bond of the N-methylamino group, suggests the existence of multiple conformers. A thorough conformational analysis is necessary to identify the most stable three-dimensional arrangement of the atoms. This process typically involves systematically rotating the dihedral angles of these bonds and performing a geometry optimization for each starting conformation. The energies of the resulting stable conformers are then compared to identify the global minimum, which represents the most populated conformation at equilibrium. This energy minimization process ensures that the calculated structure corresponds to a true minimum on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies. irjweb.com

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data. For a given optimized geometry, it is possible to compute NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the computational model or to aid in the interpretation of experimental spectra. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. The calculated isotropic shielding values are typically referenced against a standard compound, such as tetramethylsilane (TMS), to obtain the chemical shifts.

Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to the atomic coordinates yields the harmonic vibrational frequencies. These correspond to the fundamental modes of vibration in the molecule and can be correlated with experimental infrared (IR) and Raman spectra. redalyc.org It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational method. redalyc.org

Table 2: Illustrative Predicted Spectroscopic Data for a Pyrimidine Derivative

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | 3.9 (O-CH₃), 3.1 (N-CH₃), 6.0 (ring CH) |

| ¹³C NMR Chemical Shift (ppm) | 170 (C-O), 165 (C-N), 85 (ring C-H), 55 (O-CH₃), 30 (N-CH₃) |

| Vibrational Frequency (cm⁻¹) | ~3000 (C-H stretch), ~1600 (C=N stretch), ~1450 (CH₃ bend), ~1200 (C-O stretch) |

Note: These values are representative examples for a similar heterocyclic compound and not specific to 4,6-dimethoxy-N-methylpyrimidin-2-amine.

The electronic structure of a molecule is key to understanding its reactivity and optical properties. DFT calculations provide access to the molecular orbitals and their corresponding energy levels. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. irjweb.com

The HOMO is the orbital from which an electron is most likely to be donated, and its energy is related to the ionization potential. The LUMO is the orbital to which an electron is most likely to be accepted, and its energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests that the molecule is more reactive. nih.gov For 4,6-dimethoxy-N-methylpyrimidin-2-amine, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the amino group, while the LUMO is likely to be distributed over the pyrimidine ring.

Table 3: Representative Frontier Molecular Orbital Energies for a Pyrimidine Derivative

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

These are example values to illustrate the concept.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Reactivity and Interaction Studies

Computational methods are also invaluable for investigating the reactivity of a molecule and how it interacts with other chemical species.

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov For 4,6-dimethoxy-N-methylpyrimidin-2-amine, the MEP map would likely show negative potential (electron-rich regions) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy groups, indicating these are likely sites for electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms.

Furthermore, computational models can be used to study the interactions of 4,6-dimethoxy-N-methylpyrimidin-2-amine with other molecules, such as solvents or biological macromolecules. These studies can provide insights into intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern the compound's physical properties and biological activity.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically for the compound 4,6-dimethoxy-N-methylpyrimidin-2-amine are not present in published research. Studies providing specific data on its Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, reactivity descriptors, or Hirshfeld surface analysis could not be located.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables that strictly adheres to the requested outline for this specific compound. Generating content on the specified topics would require original research data that is not currently available in the public domain.

Chemical Reactivity and Derivatization Pathways of Pyrimidine Amines

Nucleophilic Reactivity of the Pyrimidine (B1678525) Amino Group

The exocyclic amino group in pyrimidine amines is a key site for chemical modifications. Its reactivity is influenced by the electronic effects of other substituents on the ring. The presence of two methoxy (B1213986) groups at the C4 and C6 positions increases the electron density on the pyrimidine ring, which in turn enhances the basicity and nucleophilicity of the amino group compared to unsubstituted aminopyrimidines.

Formation of Proton Transfer Complexes with Acidic Species

Aminopyrimidines act as bases, readily reacting with acidic species to form proton transfer complexes, or salts. pharmacophorejournal.com The basicity of these compounds is a critical factor, with protonation potentially occurring at a ring nitrogen or the exocyclic amino group. The pKa of protonated pyrimidine is 1.23, significantly lower than that of pyridine (B92270) (5.30), due to the electron-withdrawing effect of the second nitrogen atom. wikipedia.org However, electron-donating groups like amino and methoxy groups increase the basicity of the pyrimidine system. libretexts.orgpharmaguideline.com

For 4,6-dimethoxy-N-methylpyrimidin-2-amine, there are three potential sites for protonation: the two ring nitrogens (N1 and N3) and the exocyclic N-methylamino group. The N-methyl group is electron-donating, slightly increasing the basicity of the exocyclic nitrogen. pharmaguideline.com However, studies on the related compound 2-amino-4,6-dimethoxypyrimidine (B117758) have shown that in reactions with proton donors like 2,6-dichloro-4-nitrophenol, protonation occurs at one of the pyrimidine ring nitrogen atoms. pharmacophorejournal.com This is because the lone pair on the exocyclic nitrogen is involved in resonance with the pyrimidine ring, reducing its availability for protonation, while the ring nitrogens' lone pairs are more accessible.

The formation of a proton transfer complex can be represented by the general reaction below:

Figure 1: Protonation of 4,6-dimethoxy-N-methylpyrimidin-2-amine at a ring nitrogen.

The relative basicities of various nitrogen-containing heterocycles are presented in the following table, illustrating the electronic influence of ring structure and substituents.

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.30 wikipedia.org |

| Pyrimidine | 1.23 wikipedia.org |

| Imidazole | 6.95 libretexts.org |

| 2,6-Dimethylpyridine | 6.7 libretexts.org |

| 4-Dimethylaminopyridine | 9.7 libretexts.org |

This interactive table provides the pKa values for the conjugate acids of several nitrogen-containing heterocyclic compounds, offering a comparative view of their basicity.

Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is π-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. wikipedia.org The presence of good leaving groups, such as methoxy or halogen substituents, at these positions allows for their displacement by various nucleophiles.

Reactivity of Methoxyl Groups and their Transformability

The methoxy groups at the C4 and C6 positions of 4,6-dimethoxy-N-methylpyrimidin-2-amine are activating groups for electrophilic substitution at C5 but are themselves susceptible to nucleophilic displacement. Although they are not as reactive as halogens, they can be replaced by stronger nucleophiles under certain conditions, such as heating. This allows for the transformation of the dimethoxy compound into other functionalized pyrimidines.

For instance, methoxypyrimidines can be hydrolyzed to the corresponding pyrimidones or react with amines to yield amino-substituted pyrimidines. The reactivity is enhanced by the electron-deficient nature of the pyrimidine ring.

| Nucleophile | Product Type | Reaction Conditions |

| H₂O / H⁺ or OH⁻ | Pyrimidone | Acidic or basic hydrolysis, heat |

| R-NH₂ (Amine) | Aminopyrimidine | Heat, often with a catalyst |

| SH⁻ | Thiopyrimidone | Reaction with a sulfur nucleophile |

This interactive table outlines potential transformations of the methoxy groups on the pyrimidine ring with different nucleophiles and the general conditions required.

Halogen-Methoxyl Exchange Reactions (Contextual from Precursors)

The synthesis of 4,6-dimethoxypyrimidines frequently starts from the corresponding 4,6-dichloropyrimidines. chemicalbook.com This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atoms are excellent leaving groups, and they are readily displaced by the methoxide (B1231860) nucleophile (e.g., from sodium methoxide). chemicalbook.com

The synthesis of the target compound's backbone would likely proceed via the following pathway:

Figure 3: Synthesis of a 4,6-dimethoxypyrimidine from a 4,6-dichloropyrimidine precursor.

In dichloropyrimidines, the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. wuxiapptec.com The reaction with two equivalents of sodium methoxide typically results in the disubstituted product. Subsequent reaction at the C2 position with methylamine (B109427) would yield the final N-methylated product, assuming a 2,4,6-trichloropyrimidine (B138864) precursor.

Mechanistic Investigations of Pyrimidine Transformations

The reactions involving the pyrimidine ring predominantly follow specific mechanistic pathways.

Nucleophilic Aromatic Substitution (SNAr): The halogen-methoxyl exchange and the displacement of methoxy groups proceed via the SNAr mechanism. This is generally accepted as a two-step addition-elimination process. nih.gov

Addition: The nucleophile attacks the electron-deficient carbon atom (C4 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized over the ring and, importantly, onto the electronegative nitrogen atoms, which stabilizes the complex. stackexchange.com

Elimination: The leaving group (e.g., chloride or methoxide) is expelled, and the aromaticity of the pyrimidine ring is restored. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. stackexchange.com

Some recent studies suggest that for many heterocyclic systems, the SNAr reaction may proceed through a concerted mechanism rather than a stepwise one, particularly when good leaving groups are involved. nih.gov

Ring Transformations: Under more forcing conditions or with specific nucleophiles like hydrazine (B178648) or strong bases, pyrimidines and especially N-alkylated pyrimidinium salts can undergo ring transformation reactions. wur.nl These complex reactions often involve nucleophilic addition to the ring, followed by ring-opening to an acyclic intermediate, which then re-cyclizes to form a new heterocyclic system (e.g., a pyrazole (B372694) or a different pyrimidine). wur.nlnih.gov This pathway is often referred to as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism. nih.gov For instance, N-alkylpyrimidinium salts react with hydrazine at room temperature to yield pyrazoles, a transformation that requires high temperatures for the un-alkylated pyrimidine. wur.nl

Nucleophilic Substitution Mechanisms in Pyrimidine Systems

The pyrimidine ring, while aromatic, is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency makes it susceptible to nucleophilic attack, particularly at the carbon atoms bearing good leaving groups. In the case of 4,6-dimethoxy-N-methylpyrimidin-2-amine, the methoxy groups at the C4 and C6 positions can potentially act as leaving groups under certain conditions, allowing for nucleophilic substitution.

The general mechanism for nucleophilic aromatic substitution (SNAr) on pyrimidine rings involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. The rate of these reactions is highly dependent on the nature of the leaving group, the nucleophile, and the substituents on the pyrimidine ring.

In related systems, such as 2-amino-4,6-dichloropyrimidine, the chlorine atoms are excellent leaving groups and readily undergo nucleophilic substitution with various amines. mdpi.comnih.gov This process is a common strategy for the synthesis of a diverse range of 2-aminopyrimidine (B69317) derivatives. mdpi.comnih.goviaea.orgresearchgate.netbrieflands.com While methoxy groups are generally poorer leaving groups than halogens, their substitution can be facilitated under more forcing conditions or by activation.

For 4,6-dimethoxy-N-methylpyrimidin-2-amine, the electron-donating nature of the methoxy and N-methylamino groups increases the electron density of the pyrimidine ring, which can decrease its reactivity towards nucleophiles compared to pyrimidines with electron-withdrawing groups. However, the precise regioselectivity of substitution on asymmetrically substituted pyrimidines can be complex and is influenced by the electronic and steric effects of all substituents present. wuxiapptec.com

Table 1: Reactivity of Pyrimidine Systems in Nucleophilic Substitution

| Pyrimidine Derivative | Leaving Group(s) | Reactivity towards Nucleophiles | Typical Products |

| 2-Amino-4,6-dichloropyrimidine | -Cl at C4 and C6 | High | 4,6-disubstituted-2-aminopyrimidines |

| 2,4-Dichloropyrimidines | -Cl at C2 and C4 | C4 substitution is generally favored | 2-chloro-4-substituted pyrimidines |

| 4,6-dimethoxy-N-methylpyrimidin-2-amine | -OCH3 at C4 and C6 (potential) | Lower than halo-pyrimidines | Further derivatized pyrimidines |

Acid-Catalyzed Reactions and Activation of Ring Substituents (Contextual)

Acid catalysis can play a crucial role in the derivatization of 4,6-dimethoxy-N-methylpyrimidin-2-amine by activating the methoxy groups, making them better leaving groups for nucleophilic substitution. Protonation of a methoxy group's oxygen atom transforms it into a methanol (B129727) molecule upon departure, which is a much better leaving group than a methoxide anion.

This activation strategy is a common tactic in organic synthesis to facilitate the hydrolysis or substitution of alkoxy groups on aromatic rings. libretexts.orgviu.cayoutube.comrsc.org For instance, the acid-catalyzed hydrolysis of esters proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. youtube.comrsc.org A similar principle applies to the ether linkages of the methoxy groups in the pyrimidine ring.

Under acidic conditions, the methoxy groups of 4,6-dimethoxy-N-methylpyrimidin-2-amine can be protonated, initiating a nucleophilic attack by a suitable nucleophile present in the reaction medium. This can lead to the formation of hydroxylated or otherwise substituted pyrimidines. The N-methylamino group can also be protonated under acidic conditions, which would further influence the electronic properties of the pyrimidine ring and its susceptibility to nucleophilic attack.

Furthermore, acid catalysis can be employed to promote electrophilic substitution on the pyrimidine ring, although this is generally less favorable for electron-deficient aromatic systems. However, the presence of three electron-donating groups (two methoxy and one N-methylamino) in 4,6-dimethoxy-N-methylpyrimidin-2-amine significantly increases the ring's electron density, making electrophilic attack more plausible than on an unsubstituted pyrimidine. libretexts.orgmasterorganicchemistry.com Protonation of the ring nitrogens would, however, deactivate the ring towards electrophiles.

Table 2: Potential Acid-Catalyzed Reactions of 4,6-dimethoxy-N-methylpyrimidin-2-amine

| Reaction Type | Role of Acid Catalyst | Potential Products |

| Nucleophilic Substitution | Protonation and activation of methoxy leaving groups | 4-hydroxy-6-methoxy-N-methylpyrimidin-2-amine, 4,6-dihydroxypyrimidin-2-amine derivatives |

| Hydrolysis | Protonation of methoxy groups followed by attack of water | Hydroxylated pyrimidine derivatives |

| Electrophilic Substitution | Activation of electrophiles (less common for pyrimidines) | Halogenated or nitrated pyrimidine derivatives (under specific conditions) |

Advanced Research Applications and Potentials in Material Science and Synthetic Chemistry

Role as a Synthetic Intermediate and Building Block

The pyrimidine (B1678525) scaffold, particularly when functionalized with amino and methoxy (B1213986) groups, represents a versatile and highly reactive building block in organic synthesis. The presence of multiple nitrogen atoms and electron-donating groups makes it a valuable precursor for constructing more complex molecular architectures.

Synthesis of Complex Heterocyclic Compounds and Diverse Pyrimidine Derivatives

The primary and most significant role of 2-amino-4,6-dimethoxypyrimidine (B117758) (ADMP) is as a key intermediate in the synthesis of a major class of sulfonylurea herbicides. google.comgoogle.com These complex agrochemicals are vital in modern agriculture. The synthesis involves coupling the aminopyrimidine core with a substituted phenylsulfonyl isocyanate, demonstrating the nucleophilic character of the amino group which readily reacts to form the urea (B33335) linkage that is characteristic of these herbicides. The resulting molecules are highly potent, selective, and effective at low application rates. google.comnih.gov

The versatility of the ADMP core allows for the creation of a wide array of herbicide derivatives, each with a specific spectrum of activity against different weed species. This has established the aminopyrimidine structure as a "privileged scaffold" in agrochemical research. google.comresearchgate.net

| Herbicide Name | Chemical Class | Primary Use | Reference |

|---|---|---|---|

| Bensulfuron-methyl | Sulfonylurea | Selective herbicide for rice crops | google.comnih.gov |

| Nicosulfuron | Sulfonylurea | Broad-spectrum post-emergence herbicide for corn | google.comgoogle.com |

| Pyrazosulfuron-ethyl | Sulfonylurea | Pre- and post-emergence herbicide for rice | google.comchemicalbook.com |

| Flazasulfuron | Sulfonylurea | Broadleaf and grass weed control in viticulture and sugarcane | google.comnih.gov |

| Rimsulfuron | Sulfonylurea | Selective post-emergence herbicide for corn and potatoes | nih.gov |

Precursor in the Development of Advanced Ligands for Coordination Chemistry

Aminopyrimidine derivatives are recognized for their versatility as ligands in coordination chemistry due to the presence of multiple potential donor sites—the ring nitrogen atoms and the exocyclic amino group. nih.gov These sites can coordinate with metal ions to form a wide range of metal-organic complexes and coordination polymers. Research has shown that 2-amino-4,6-dimethoxypyrimidine can act as a flexible ligand with various binding modes. nih.govchempap.org

In one study, 2-amino-4,6-dimethoxypyrimidine was used to synthesize new cobalt(II) and copper(II) complexes. nih.gov In the cobalt complex, the aminopyrimidine ligand coordinates to the metal center in a monodentate fashion through one of the ring nitrogen atoms. In the copper complex, it acts as a bridging ligand, coordinating to two different copper centers via both ring nitrogen atoms, leading to the formation of a coordination polymer. nih.gov Such structures are of interest for developing new materials with potential applications in catalysis, magnetism, and gas storage. mdpi.com The ability of these ligands to form stable complexes with transition metals highlights their potential as building blocks for creating functional inorganic-organic hybrid materials. nih.govchempap.org

| Complex Formula | Metal Ion | Coordination Mode of Ligand | Reference |

|---|---|---|---|

| [Co(C₅H₃O₂S)Cl(C₆H₉N₃O₂)(H₂O)]·H₂O | Cobalt(II) | Monodentate (via ring N atom) | nih.gov |

| [Cu₂(C₅H₃O₂S)₄(C₆H₉N₃O₂)]n | Copper(II) | Bidentate bridging (via both ring N atoms) | nih.gov |

| Cu(AMP)₂Cl₂ | Copper(II) | Not specified | chempap.org |

| Cu(AMP)₂(NO₃)₂ | Copper(II) | Not specified | chempap.org |

Applications in Materials Science

The electronic properties of heterocyclic compounds like pyrimidines make them attractive candidates for the development of advanced functional materials.

Design and Synthesis of Organic Nonlinear Optical (NLO) Materials

Organic materials with nonlinear optical (NLO) properties are of significant interest for applications in photonics, telecommunications, and optical data processing. researchgate.netnih.govresearchgate.net A key design strategy for effective NLO molecules is the creation of "push-pull" systems, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. nih.gov This arrangement facilitates intramolecular charge transfer upon excitation, leading to a large molecular hyperpolarizability and significant NLO response.

The pyrimidine ring is electron-deficient and can act as an acceptor or part of the conjugated bridge. When substituted with an electron-donating group, such as an amino or methoxy group, the resulting molecule can exhibit NLO properties. researchgate.netnih.gov While 4,6-dimethoxy-N-methylpyrimidin-2-amine itself has not been specifically highlighted in NLO research, the broader class of pyrimidine-based chromophores has been extensively studied for this purpose. researchgate.net Research on various pyrimidine derivatives has demonstrated that structural modifications can tune their NLO sensitivity, highlighting the potential of this scaffold in designing materials for applications like second harmonic generation. researchgate.netrsc.orgresearchgate.net The combination of the electron-donating amino and methoxy groups with the pyrimidine ring in the title compound provides the fundamental electronic framework for potential NLO activity.

Fundamental Contributions to Heterocyclic and Medicinal Chemistry Research Paradigms

The study and application of 2-amino-4,6-dimethoxypyrimidine have made fundamental contributions to research paradigms, particularly in the field of agrochemistry. Its establishment as a cornerstone intermediate for sulfonylurea herbicides has solidified a major research paradigm in crop protection chemistry. google.comgoogle.comresearchgate.net This paradigm is built on using the aminopyrimidine scaffold to generate vast libraries of potent and selective enzyme inhibitors.

The success of this molecular template has spurred further research into other substituted pyrimidines for various biological applications, reinforcing the pyrimidine ring's status as a "privileged structure" in medicinal and agricultural chemistry. mdpi.comnih.gov Furthermore, its demonstrated utility as a versatile ligand in coordination chemistry contributes to the growing field of metal-organic frameworks and functional hybrid materials, showcasing how fundamental building blocks from organic synthesis can bridge disciplines to create novel materials with unique properties. nih.govchempap.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.